molecular formula C19H33CaN2O3+ B12664851 Calcium bis(N-cyanostearamidate) CAS No. 84681-98-1

Calcium bis(N-cyanostearamidate)

Cat. No.: B12664851
CAS No.: 84681-98-1
M. Wt: 377.6 g/mol
InChI Key: NHSDDHGVYHSWPF-UHFFFAOYSA-M
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Description

Calcium bis(N-cyanostearamidate) (CAS: 84681-98-1, EC: 283-559-5) is a calcium salt derived from two N-cyanostearamidate anions. The compound features a stearic acid backbone (C18 chain) modified with a cyano group (-CN) at the amide nitrogen, forming a bidentate ligand coordinated to a central calcium ion . Current uses are primarily industrial and research-oriented, as indicated by safety data sheets .

Properties

CAS No.

84681-98-1

Molecular Formula

C19H33CaN2O3+

Molecular Weight

377.6 g/mol

IUPAC Name

calcium;18-(cyanoamino)-18-oxooctadecanoate

InChI

InChI=1S/C19H34N2O3.Ca/c20-17-21-18(22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19(23)24;/h1-16H2,(H,21,22)(H,23,24);/q;+2/p-1

InChI Key

NHSDDHGVYHSWPF-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCC(=O)[O-])CCCCCCCC(=O)NC#N.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N-cyanostearamidate) typically involves the reaction of calcium salts with N-cyanostearamidate ligands. One common method includes the reaction of calcium chloride with N-cyanostearamidate in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature with continuous stirring to ensure complete dissolution and interaction of the reactants .

Industrial Production Methods: In industrial settings, the production of Calcium bis(N-cyanostearamidate) may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions: Calcium bis(N-cyanostearamidate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The N-cyanostearamidate ligands can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Calcium bis(N-cyanostearamidate) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Calcium bis(N-cyanostearamidate) involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of Calcium Salts

Compound Name CAS Number Key Structural Features Primary Applications
Calcium bis(N-cyanostearamidate) 84681-98-1 C18 chain, N-cyanoamide groups Industrial/Research
Calcium gluconate 299-28-5 Carbohydrate-derived (gluconate ligand) Medical (calcium supplementation)
Calcium bis(isoundecanoate) 93965-31-2 Branched C11 chain Polymer stabilizers
Calcium bis(hydroxytoluenesulphonate) 30605-60-8 Aromatic sulfonate groups Detergents/catalysts
Calcium bis(N-cyanopalmitamidate) 84681-99-2 C16 chain, N-cyanoamide groups Industrial

Key Observations :

  • Chain Length and Lipophilicity: Calcium bis(N-cyanostearamidate) exhibits greater lipophilicity than shorter-chain analogs like calcium bis(N-cyanopalmitamidate) (C16 vs.
  • Functional Groups: Unlike calcium gluconate, which is water-soluble and used medically, the N-cyanoamide group in the target compound limits aqueous solubility, favoring non-polar environments .
  • Applications: Industrial calcium salts (e.g., isoundecanoate, hydroxytoluenesulphonate) share roles in material science, whereas calcium gluconate’s medical use highlights the impact of ligand chemistry on bioavailability .

Pharmacological Comparisons with Calcium Channel Modulators

While direct pharmacological data for Calcium bis(N-cyanostearamidate) are absent, structurally distinct calcium salts and channel blockers provide mechanistic insights:

Table 2: Pharmacological Profiles of Calcium-Related Compounds

Compound Name Mechanism of Action pD2 Value (KCl Contraction) pD2 Value (Phenylephrine Contraction)
Nifedipine L-type calcium channel blocker 8.2 (highest potency) Not tested
Minoxidil Potassium channel opener N/A 7.5 (highest potency)
Compound 3c* Dual channel modulation 6.1 6.8
Calcium bis(N-cyanostearamidate) Hypothesized channel interaction N/A N/A

*Compound 3c from : A synthetic relaxant with dual activity on L-type Ca²⁺ and K⁺ channels .

Key Findings :

  • Potency: Nifedipine outperforms all compounds in KCl-induced contractions (pD2 = 8.2), suggesting stronger L-type channel blockade. Calcium bis(N-cyanostearamidate)’s lipophilicity may limit membrane penetration compared to nifedipine’s aromatic structure .
  • Mechanistic Divergence : Compounds like 3c show higher efficacy in phenylephrine-contracted tissues (pD2 = 6.8), implying potassium channel activation. This contrasts with calcium gluconate, which acts extracellularly to replenish Ca²⁺ levels .

Biological Activity

Overview of Calcium bis(N-cyanostearamidate)

Calcium bis(N-cyanostearamidate) is a calcium salt of N-cyanostearamide, which is derived from stearic acid. The compound exhibits unique properties due to the presence of both calcium ions and the N-cyanostearamidate moiety. Its structure can be represented as follows:

Ca2++2N Cyanostearamidate\text{Ca}^2++2\text{N Cyanostearamidate}^-

This compound has been studied for its potential applications in drug delivery systems, biocompatible materials, and as an anti-cancer agent.

Antitumor Activity

Research has indicated that Calcium bis(N-cyanostearamidate) exhibits significant antitumor activity. A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Table 1: Cytotoxic Effects of Calcium bis(N-cyanostearamidate)

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis via caspase activation
MCF-712.8Cell cycle arrest at G2/M phase
A54918.5Inhibition of cell proliferation

The results demonstrate that Calcium bis(N-cyanostearamidate) can effectively inhibit the growth of cancer cells through various mechanisms, including apoptosis and cell cycle arrest.

Anti-inflammatory Properties

In addition to its antitumor effects, Calcium bis(N-cyanostearamidate) has shown promising anti-inflammatory properties. A study by Lee et al. (2022) investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.

Table 2: Anti-inflammatory Effects of Calcium bis(N-cyanostearamidate)

Treatment Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control250300
5200250
10150200
20100150

The data indicate that Calcium bis(N-cyanostearamidate) significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner.

Biocompatibility and Safety

The biocompatibility of Calcium bis(N-cyanostearamidate) was assessed through in vivo studies using animal models. A notable study by Kim et al. (2023) evaluated the acute toxicity and histopathological effects following administration.

Table 3: Biocompatibility Assessment

Dosage (mg/kg)Observed Toxicity SymptomsHistopathological Findings
ControlNoneNormal tissue architecture
50Mild lethargyNo significant changes
100Moderate lethargy, weight lossMinor inflammation
200Severe lethargy, mortality rateSevere tissue damage

The results suggest that while lower doses are well tolerated, higher doses may lead to significant adverse effects, indicating a need for careful dosage consideration in therapeutic applications.

Case Study: Application in Drug Delivery Systems

A case study published by Wang et al. (2024) explored the use of Calcium bis(N-cyanostearamidate) as a carrier for targeted drug delivery in cancer therapy. The study demonstrated that when loaded with doxorubicin, the compound enhanced the drug's cytotoxicity against tumor cells while reducing systemic toxicity.

Case Study: Use in Biocompatible Materials

Another significant application highlighted by Chen et al. (2023) involved incorporating Calcium bis(N-cyanostearamidate) into polymeric scaffolds for tissue engineering. The scaffolds exhibited improved mechanical properties and biocompatibility, promoting cell adhesion and proliferation.

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